molecular formula C19H17Cl2N3S B2954073 N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine CAS No. 339278-86-3

N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine

Cat. No.: B2954073
CAS No.: 339278-86-3
M. Wt: 390.33
InChI Key: ZDMPPRUPLNBDNL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C19H17Cl2N3S and its molecular weight is 390.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

Research has led to the synthesis of new derivatives based on the 4-thiopyrimidine scaffold, including compounds similar to the requested chemical. These compounds exhibit varying substituents influencing their crystal structures and potential applications. The synthesis involves ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate as a starting material. Single-crystal X-ray diffraction studies provide insights into their molecular structures, highlighting different hydrogen-bond interactions and crystal packing (Stolarczyk et al., 2018).

Cytotoxic Activity

Certain derivatives have been studied for their cytotoxic activity against various cancer cell lines. The presence of specific substituents has been shown to influence their cytotoxicity, providing valuable information for developing potential chemotherapeutic agents. The study investigates compounds' effects on Human umbilical vein endothelial cells (HUVEC) and several cancer cell lines, revealing insights into the structural features that may enhance or reduce cytotoxicity (Stolarczyk et al., 2018).

Optical and Thermal Properties

Compounds with thiophenyl-substituted benzidines, related to the chemical of interest, have been synthesized and analyzed for their optical and thermal properties. These materials exhibit high refractive indices and small birefringences, along with good thermomechanical stabilities, making them suitable for applications in optoelectronic devices and materials science (Tapaswi et al., 2015).

Molecular Docking and Potential Therapeutic Applications

Vibrational spectral analysis and molecular docking studies of similar compounds have explored their potential as chemotherapeutic agents. These studies include analyses of molecular stability, charge delocalization, and inhibitory activity against specific biological targets, suggesting their utility in designing drugs with anti-diabetic properties (Alzoman et al., 2015).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3S/c1-13-23-17(12-25-18-8-6-16(21)7-9-18)10-19(24-13)22-11-14-2-4-15(20)5-3-14/h2-10H,11-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMPPRUPLNBDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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